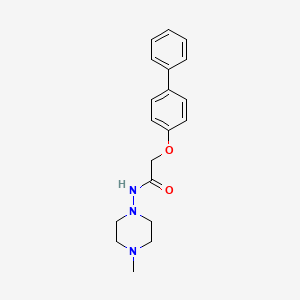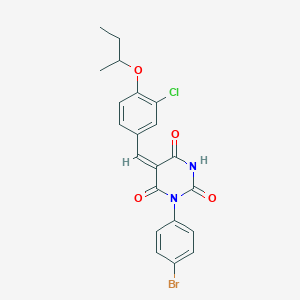![molecular formula C19H19N3O2 B5396825 N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5396825.png)
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis in cancer cells. Additionally, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of certain inflammatory mediators.
Biochemical and Physiological Effects:
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, this compound has been shown to have antioxidant properties and may protect against oxidative stress. Additionally, it has been shown to have anti-bacterial and anti-fungal effects, making it a promising candidate for the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide in lab experiments is its high yield and relatively simple synthesis method. Additionally, this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide. One potential direction is the development of more potent and selective analogs of this compound for use in cancer research and the treatment of other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research fields. Finally, more research is needed to fully understand the potential toxicity of this compound and its safety for use in humans.
Synthesis Methods
The synthesis of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide involves the reaction of 3-methylbenzylhydrazine with 2-phenoxyacetyl chloride in the presence of a base. The reaction yields N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide as a white crystalline solid with a high yield.
Scientific Research Applications
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide has been widely studied for its potential applications in various research fields. One of the primary research applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has been studied for its potential anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-15-6-5-7-16(12-15)13-22-11-10-18(21-22)20-19(23)14-24-17-8-3-2-4-9-17/h2-12H,13-14H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHISSUFGGGHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[3-(2-allyl-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396742.png)

![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)





![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)
![4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5396822.png)
![4-[2-(4-chlorophenoxy)butanoyl]morpholine](/img/structure/B5396839.png)